molecular formula C20H19ClFNO4 B1682987 Tonabersat CAS No. 175013-84-0

Tonabersat

カタログ番号 B1682987
CAS番号: 175013-84-0
分子量: 391.8 g/mol
InChIキー: XLIIRNOPGJTBJD-ROUUACIJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tonabersat is a cis benzopyran compound that has been reported to inhibit connexin26 expression in the brain . It’s a novel molecule that specifically targets and inhibits Connexin 43 (Cx43) . It has been used in clinical trials as a potential treatment for migraine because it was thought to inhibit cortical spreading depression .


Molecular Structure Analysis

Tonabersat has the molecular formula C20H19ClFNO4 . It belongs to the class of organic compounds known as 2,2-dimethyl-1-benzopyrans . These are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position .


Chemical Reactions Analysis

Tonabersat is a benzopyran derivate that binds to a unique stereoselective binding site in astrocytes and inhibits gap junction mediated processes . It has been shown that tonabersat directly reduces the opening of Hemichannels (HCs) under pathological conditions .

科学的研究の応用

Glioblastoma Therapy

Tonabersat has been studied as a potential adjuvant in standard glioblastoma therapy . Glioblastoma is a highly aggressive primary brain tumor with a poor prognosis. Tonabersat, a Cx43 gap junction modulator and blood-brain barrier-penetrating compound, has been explored in combination with the standard of care for glioblastoma . The research aimed to optimize Tonabersat’s therapeutic window by investigating different administration schedules and timings . The results showed extended survival in rats receiving Tonabersat with standard care, highlighting its adjuvant potential .

Diabetic Retinopathy Treatment

Tonabersat has been evaluated for its efficacy in protecting against signs of diabetic retinopathy . Diabetic retinopathy, a microvascular complication of diabetes, is associated with pronounced inflammation arising from the activation of a nucleotide-binding and oligomerization domain-like receptor (NLR) protein 3 (NLRP3) inflammasome . Tonabersat, an orally bioavailable connexin43 hemichannel blocker, was found to significantly reduce macrovascular abnormalities, hyperreflective foci, sub-retinal fluid accumulation, vascular leak, inflammation, and inflammasome activation .

Multiple Sclerosis Progression

Tonabersat has been studied for its potential to reduce disease progression in an experimental mouse model of multiple sclerosis . The results showed that the group dosed with 0.4 mg/kg Tonabersat presented the lowest day 18 clinical behavioral score out of the three-drug dosing groups relative to the clinical behavioral score of the MOG 35–55 EAE group .

作用機序

Target of Action

Tonabersat primarily targets Connexin43 (Cx43) hemichannels . These hemichannels contribute to the activation of the inflammasome, a protein complex responsible for the activation of inflammatory responses . They have been implicated in various pathological conditions, including neuroinflammatory diseases .

Mode of Action

Tonabersat acts by directly inhibiting the opening of Connexin43 hemichannels . This inhibition prevents the release of adenosine triphosphate (ATP), a molecule that signals the activation of the inflammasome . Tonabersat also reduces Connexin43 gap junction coupling, but only at higher concentrations .

Biochemical Pathways

Tonabersat affects the p38-mitogen-activated protein kinase pathway . This pathway is involved in cellular responses to stress and inflammation. By inhibiting Connexin43 hemichannels, Tonabersat attenuates this pathway, thereby reducing the expression of inflammation-related genes .

Pharmacokinetics

The pharmacokinetics of Tonabersat involve a relatively long time to reach maximum plasma concentrations . Its terminal half-life ranges from 24 to 40 hours , suggesting that it remains in the body for a significant period after administration. This property may contribute to its potential use in the prophylaxis of certain conditions .

Result of Action

Tonabersat’s action results in a significant reduction in inflammation and inflammasome activation . In models of diabetic retinopathy, it has been shown to reduce macrovascular abnormalities, hyperreflective foci, sub-retinal fluid accumulation, and vascular leak . It also reduces the expression of neuroinflammatory markers and preserves the expression of myelin basic protein .

将来の方向性

Tonabersat has potential as an effective adjuvant treatment for Glioblastoma (GB), and its established safety profile from clinical trials in migraine treatment presents a promising foundation for further exploration . Daily tonabersat administration, both preceding and following radiotherapy, emerges as a promising approach for maximizing survival outcomes .

特性

IUPAC Name

N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIIRNOPGJTBJD-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169923
Record name Tonabersat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tonabersat

CAS RN

175013-84-0
Record name Tonabersat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tonabersat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06578
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tonabersat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TONABERSAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XD9773ZMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tonabersat
Reactant of Route 2
Reactant of Route 2
Tonabersat
Reactant of Route 3
Reactant of Route 3
Tonabersat
Reactant of Route 4
Reactant of Route 4
Tonabersat
Reactant of Route 5
Reactant of Route 5
Tonabersat
Reactant of Route 6
Reactant of Route 6
Tonabersat

Q & A

Q1: What is the primary mechanism of action of Tonabersat?

A1: Tonabersat is proposed to primarily act by blocking connexin hemichannels, particularly connexin 43 (Cx43) hemichannels. [, , , , , ] These hemichannels are involved in intercellular communication and the release of signaling molecules, such as adenosine triphosphate (ATP).

Q2: How does Tonabersat's inhibition of connexin 43 hemichannels affect the inflammasome pathway?

A2: Tonabersat's blockade of Cx43 hemichannels reduces the release of ATP, a critical signaling molecule involved in activating the NLRP3 inflammasome. [, , , ] This inhibition of ATP release subsequently disrupts inflammasome assembly and downstream pro-inflammatory cytokine production.

Q3: What is the proposed link between Tonabersat's mechanism of action and its potential in treating migraine?

A3: Tonabersat's ability to inhibit cortical spreading depression (CSD), a wave of neuronal and glial depolarization in the brain, is thought to contribute to its potential in migraine treatment. [, , , , ] CSD is believed to be a key mechanism underlying migraine aura and potentially triggers migraine pain. Tonabersat's inhibition of CSD is attributed to its modulation of neuronal-glial communication, possibly through its action on connexin channels.

Q4: How does Tonabersat affect the trigeminal ganglion in the context of migraine?

A4: Studies suggest that Tonabersat inhibits gap junction communication between neurons and satellite glial cells within the trigeminal ganglion. [, ] This inhibition potentially reduces peripheral sensitization within the ganglion, which plays a role in migraine pain processing.

Q5: What is the molecular formula and weight of Tonabersat?

A5: The scientific literature provided does not explicitly state the molecular formula or weight of Tonabersat. Further research in chemical databases or publications is needed for this information.

Q6: Is there any available spectroscopic data on Tonabersat?

A6: The provided literature does not include details regarding spectroscopic data for Tonabersat. Consult chemical databases or publications focused on Tonabersat's chemical characterization for this information.

Q7: How does Tonabersat perform under various environmental conditions?

A7: The provided research papers do not provide detailed information on the material compatibility and stability of Tonabersat under varying conditions. Further investigation into relevant studies is required.

Q8: Does Tonabersat exhibit any catalytic properties?

A8: The research primarily focuses on Tonabersat's role as a modulator of connexin channels and its therapeutic potential in various diseases. No catalytic properties are mentioned or investigated in the provided papers.

Q9: Have there been any computational studies, such as molecular modeling or simulations, conducted on Tonabersat?

A9: The provided research papers do not mention any specific computational chemistry studies or molecular modeling efforts on Tonabersat.

Q10: Are there any established QSAR models for Tonabersat or its analogs?

A10: No information regarding QSAR models specifically for Tonabersat or its analogs is available in the provided literature.

Q11: How do structural modifications of Tonabersat affect its activity, potency, and selectivity?

A11: The documents do not offer insights into the structure-activity relationship (SAR) of Tonabersat. Specific studies focusing on the impact of structural modifications on Tonabersat's pharmacological profile would be required to address this question.

Q12: What is known about the stability of Tonabersat under different storage conditions?

A12: The research papers do not elaborate on the stability of Tonabersat under various storage conditions. Refer to specific stability studies or drug formulation literature.

Q13: What formulation strategies have been explored to enhance Tonabersat's stability, solubility, or bioavailability?

A13: The provided papers do not mention specific formulation strategies employed for Tonabersat.

Q14: What in vitro models have been used to study Tonabersat's effects?

A17: Researchers have employed human retinal pigment epithelial cells (ARPE-19) to investigate Tonabersat's impact on inflammasome activation and epithelial-mesenchymal transition associated with diabetic retinopathy. [, ]

Q15: What animal models have been utilized to evaluate Tonabersat's efficacy?

A15: Tonabersat's therapeutic potential has been assessed in various animal models, including:

  • Diabetic Retinopathy: Non-obese diabetic (NOD) mice []
  • Multiple Sclerosis: Myelin oligodendrocyte glycoprotein 35–55-induced experimental autoimmune encephalomyelitis (MOG35–55 EAE) mice []
  • Glioblastoma: F98 Fischer rat model [, ]
  • Migraine: Studies investigating Tonabersat's effect on cortical spreading depression (CSD) in cats. []

Q16: Have clinical trials been conducted with Tonabersat, and what were the outcomes?

A16: Yes, multiple clinical trials have investigated Tonabersat, primarily focusing on migraine. Findings suggest:

  • Migraine Prophylaxis: Some trials indicated a potential preventive effect of Tonabersat on migraine with aura, while others did not show a statistically significant benefit over placebo. [, , , , ]
  • Acute Migraine Treatment: Trials evaluating Tonabersat for acute migraine relief yielded conflicting results, with some showing potential and others showing no significant benefit over placebo. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。